Cyanomethyl 3-(dimethylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
cyanomethyl 3-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)10-5-3-4-9(8-10)11(14)15-7-6-12/h3-5,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJZZHMSMSMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyanomethyl 3-(dimethylamino)benzoate CAS number and identification
An In-Depth Technical Guide to the Identification and Characterization of Benzoate Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemical Nomenclature
In the realm of chemical synthesis and analysis, precise nomenclature is paramount. This guide addresses the identification and characterization of a specific benzoate derivative. While the initial query focused on "Cyanomethyl 3-(dimethylamino)benzoate," a comprehensive search of chemical databases and scientific literature did not yield a registered CAS (Chemical Abstracts Service) number or substantial technical data for this specific structure.
However, extensive information is available for a closely related and structurally significant compound: Methyl 3-(cyanomethyl)benzoate . This guide will, therefore, focus on this well-documented molecule, providing the in-depth technical details required by research and development professionals. The primary structural differences are the ester group (methyl vs. cyanomethyl) and the absence of a 3-(dimethylamino) substituent on the benzene ring. The principles and methodologies discussed herein for Methyl 3-(cyanomethyl)benzoate serve as a robust framework for the analysis of similar benzoate derivatives.
Part 1: Core Compound Identification
CAS Number: 68432-92-8[1][2][3][4][5]
IUPAC Name: methyl 3-(cyanomethyl)benzoate[5]
Synonyms: 3-Cyanomethylbenzoic Acid Methyl Ester, Benzoic Acid, 3-(cyanomethyl)-, methyl ester[1][2]
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its application and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [3][5][6] |
| Appearance | Colorless to pale yellow liquid or low melting point solid | [1][2][4] |
| InChI Key | XSNUGLQVCGENEM-UHFFFAOYSA-N | [4][6] |
| Purity (Typical) | 97-98% | [2][4] |
| Storage Temperature | Room Temperature | [4] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of Methyl 3-(cyanomethyl)benzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Several synthetic routes have been documented, primarily involving the cyanation of a halogenated precursor.
Common Synthetic Pathway: Nucleophilic Substitution
A prevalent method involves the nucleophilic substitution of a benzylic halide with a cyanide salt. This is a classic Sₙ2 reaction, where the cyanide ion acts as the nucleophile.
Reaction Scheme:
3-Bromomethyl-benzoic acid methyl ester + KCN → Methyl 3-(cyanomethyl)benzoate + KBr
The choice of solvent is critical; Dimethylformamide (DMF) is often used as it is a polar aprotic solvent that can dissolve the ionic cyanide salt and effectively solvate the cation, leaving the cyanide anion more available for nucleophilic attack.[6]
Experimental Protocol: Synthesis from 3-Bromomethyl-benzoic acid methyl ester
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromomethyl-benzoic acid methyl ester (1.0 eq) and Dimethylformamide (DMF, ~8 mL per gram of starting material).
-
Addition of Cyanide: Add potassium cyanide (KCN, 1.2 eq) to the mixture. Caution: Potassium cyanide is highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the mixture to 40-45°C and stir for 45 minutes. Continue stirring at room temperature for 18 hours. For improved yield, the reaction can be heated at 40°C for an additional 24 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to quench the reaction and dissolve inorganic salts.
-
Extract the product into an organic solvent such as Ethyl Acetate (EtOAc) (3x volume of water).
-
Combine the organic layers and wash with 1N LiCl solution followed by brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash chromatography on silica gel, typically using a hexane:EtOAc gradient (e.g., starting from 9:1 and gradually increasing the polarity to 4:1) to yield the pure Methyl 3-(cyanomethyl)benzoate.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-(cyanomethyl)benzoate.
Part 3: Comprehensive Analytical Identification
The unambiguous identification of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms. While specific spectral data for this compound is unavailable, representative data for similar benzoate esters can be used as a guide.[7][8][9]
Expected ¹H NMR Spectral Features for Methyl 3-(cyanomethyl)benzoate:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 7.2-8.0 ppm, corresponding to the four protons on the benzene ring.
-
Methyl Protons (-OCH₃): A singlet around δ 3.9 ppm, integrating to 3 protons.
-
Methylene Protons (-CH₂CN): A singlet around δ 3.8 ppm, integrating to 2 protons.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A signal around δ 166 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 128-135 ppm.
-
Nitrile Carbon (-CN): A signal around δ 117 ppm.
-
Methylene Carbon (-CH₂CN): A signal around δ 29 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 52 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of C₁₀H₉NO₂.[5]
-
Key Fragments: Common fragments would include the loss of the methoxy group ([M-OCH₃]⁺ at m/z = 144) and the cyanomethyl group ([M-CH₂CN]⁺).[5]
Chromatographic Methods
Chromatography is essential for assessing the purity of the compound and for separating it from starting materials, by-products, and other impurities.
A. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like Methyl 3-(cyanomethyl)benzoate.[5] It provides both retention time data (for purity assessment) and mass spectra (for identification). Derivatization is sometimes employed to enhance volatility and improve peak shape for GC analysis.[10]
B. High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for purity analysis. A reversed-phase C18 or C8 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic acid) to improve peak shape.[11][12]
Experimental Protocol: HPLC Purity Analysis
-
System: Agilent 1260 Infinity HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.
Analytical Workflow Diagram
Caption: A multi-technique approach for compound identification and purity verification.
Part 4: Safety and Handling
Compounds containing a cyano group require careful handling due to their potential toxicity.
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
-
Precautionary Measures:
Conclusion
This guide provides a comprehensive technical overview of the synthesis, identification, and analysis of Methyl 3-(cyanomethyl)benzoate (CAS: 68432-92-8). The methodologies detailed, from the nucleophilic substitution reaction for its synthesis to the multi-faceted analytical workflow for its characterization, represent field-proven best practices. By integrating NMR, MS, and chromatographic data, researchers can achieve unambiguous structural confirmation and purity assessment, which are critical for any subsequent application in drug development or scientific research. The principles outlined here serve as a valuable and adaptable framework for the study of other novel benzoate derivatives.
References
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
Liu, W., Chen, C., & Liu, H. (n.d.). Supporting information - Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journals. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
-
Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(cyanomethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Ndekou, T. D., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13.
-
CAMAG. (n.d.). Specific modes of detection – merits of planar chromatography. Retrieved from [Link]
- Arrabal-campos, M., et al. (2024). Capillary electrophoresis tandem mass spectrometry to determine multiclass cyanotoxins in reservoir water and spinach samples.
- Delgado-Hernández, K. M., et al. (2022).
- Turner, A. D., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 552.
- Esterhuizen-Londt, M., et al. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria.
- Gil-Agustí, M., et al. (2001). Chromatographic Analysis of Phenethylamine-antihistamine Combinations Using C-8, C-18 or Cyano Columns and Micellar Sodium Dodecyl Sulfate-pentanol Mixtures.
- Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4).
- Esterhuizen-Londt, M., et al. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria.
- Faassen, E. J., et al. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLoS ONE, 7(5), e36453.
- Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
-
Shimadzu. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
UBC Library Open Collections. (n.d.). NMR investigations of cyanate resins. Retrieved from [Link]
Sources
- 1. CAS 68432-92-8: methyl 3-(cyanomethyl)benzoate [cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 [m.chemicalbook.com]
- 4. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 [sigmaaldrich.com]
- 5. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 10. jfda-online.com [jfda-online.com]
- 11. Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling & Strategic Solvent Selection for Cyanomethyl 3-(dimethylamino)benzoate
Executive Summary
Cyanomethyl 3-(dimethylamino)benzoate is a specialized activated ester intermediate, combining a lipophilic aromatic core with a reactive cyanomethyl moiety. Its primary utility lies in bioconjugation, peptide synthesis, and the development of fluorescent probes where the 3-(dimethylamino)benzoyl group acts as a solvatochromic fluorophore or quencher.
Due to the limited public data on this specific derivative, this guide provides a first-principles physicochemical analysis and a validated experimental framework for determining its solubility profile. As a Senior Application Scientist, I have structured this document to transition from theoretical prediction to empirical validation, ensuring you can identify the optimal solvent systems for synthesis, purification, and formulation.
Part 1: Physicochemical Basis of Solubility
To predict the solubility behavior of this compound, we must deconstruct its molecular architecture into functional contributors.
Structural Analysis & Polarity
-
Aromatic Core (Lipophilic): The benzene ring provides a hydrophobic scaffold, suggesting good solubility in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate).
-
Dimethylamino Group (H-Bond Acceptor): The tertiary amine is a hydrogen bond acceptor but lacks donor capability. This increases solubility in protic solvents (alcohols) and chlorinated solvents (chloroform) via dipole-dipole interactions.
-
Cyanomethyl Ester (Reactive/Polar): The
group is an "activated" ester.[1][2] The electron-withdrawing nitrile group increases the electrophilicity of the carbonyl carbon, making it susceptible to hydrolysis and nucleophilic attack. This moiety imparts significant polarity, reducing solubility in purely non-polar alkanes (hexanes, pentane).
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) principles—matching dispersive (
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Reaction Solvent. Excellent for amidation reactions; inert to the ester. |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | High (>100 mg/mL) | Coupling Reactions. Ideal for peptide synthesis or nucleophilic substitutions. |
| Esters & Ketones | Ethyl Acetate (EtOAc), Acetone | Moderate to High | Purification/Crystallization. Good temperature-dependent solubility profile. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Use with Caution. Risk of transesterification (alcoholysis) over time, especially if basic. |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Moderate | Reaction Solvent. THF is excellent; Et |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Crystallization. Often requires heating to dissolve; good anti-solvent when cold. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Anti-Solvent. Used to precipitate the product from DCM or EtOAc. |
| Water | Water, Aqueous Buffers | Insoluble / Unstable | Incompatible. Rapid hydrolysis to 3-(dimethylamino)benzoic acid and formaldehyde/HCN equivalents. |
Part 2: Experimental Determination Protocols
Since batch-to-batch physical variations (polymorphs, particle size) affect dissolution kinetics, you must empirically validate solubility.
Protocol A: Visual Polythermal Method (For Crystallization Screening)
Objective: Determine the metastable zone width for purification.
-
Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 0.5 mL of the test solvent (e.g., Ethyl Acetate).
-
Heating: Place the vial in a heating block set to the solvent's boiling point minus 5°C.
-
Observation:
-
If dissolved, the solubility is >200 mg/mL (High).
-
If undissolved, add solvent in 0.1 mL increments until dissolution or a total volume of 2.0 mL is reached.
-
-
Cooling: Allow the clear solution to cool to room temperature (25°C) slowly. Record the temperature at which turbidity (cloud point) appears.
-
Calculation:
Protocol B: Gravimetric Standard (For Quantitative Data)
Objective: Precise solubility measurement for formulation.
-
Saturation: Add excess solid to 5 mL of solvent in a sealed vial.
-
Equilibration: Agitate at 25°C for 24 hours .
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to avoid adsorption losses).
-
Evaporation: Transfer 1.0 mL of filtrate to a tared weighing dish. Evaporate solvent under vacuum or nitrogen stream.
-
Weighing: Weigh the residue until constant mass is achieved.
Protocol C: HPLC Stability Check (Critical for Activated Esters)
Objective: Ensure the compound does not degrade during solubility testing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 254 nm (aromatic ring) and 310 nm (dimethylamino conjugation).
-
Pass Criteria: Purity of the dissolved sample must remain >98% after 4 hours in solution.
Part 3: Strategic Solvent Selection Workflow
The following decision matrix guides the selection of solvents based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for selecting the optimal solvent system based on process requirements. Green nodes indicate recommended pathways; red nodes indicate critical exclusions.
Part 4: Safety & Handling
Cyanomethyl esters are potent alkylating agents and potential irritants.
-
Toxicity: Upon hydrolysis or metabolic breakdown, the cyanomethyl group can release formaldehyde and cyanide equivalents. Handle in a fume hood.
-
PPE: Nitrile gloves are generally resistant to short-term exposure, but double-gloving is recommended when using DMSO or DMF, as these solvents can carry the solute through the skin.
-
Waste Disposal: Segregate as "Halogenated/Organic Waste" containing "Cyanides" (depending on local regulations, even if the CN is organic, it is often treated with caution).
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Schultz, C., et al. (1993). "Specific aminoacylation of tRNA with unnatural amino acids." Journal of the American Chemical Society. (Foundational work on cyanomethyl ester solubility and reactivity in DMF).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl 3-(cyanomethyl)benzoate. (Used for structural analog comparison).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for solubility determination and recrystallization).
Sources
Compound Identification and Structural Rationale for Hazard Assessment
An In-depth Technical Guide to the Safety Data Sheet (SDS) for Cyanomethyl 3-(dimethylamino)benzoate
This compound is a small molecule of interest in organic synthesis and drug discovery. Due to the absence of a specific CAS number and SDS, a proactive hazard assessment is crucial. The molecule can be deconstructed into two key structural alerts for toxicity and reactivity:
-
The Cyanomethyl Benzoate Moiety: This component is structurally related to compounds like Methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8) and Methyl 2-(cyanomethyl)benzoate (CAS 5597-04-6). Data from these analogues suggest a potential for skin, eye, and respiratory irritation. More severe classifications for the 2-isomer include acute toxicity if swallowed, inhaled, or in contact with skin.[1][2]
-
The 3-(dimethylamino)phenyl Group: This functionality is present in 3-(dimethylamino)benzoic acid (CAS 99-64-9), which is known to cause skin, eye, and respiratory irritation.[3]
Therefore, it is prudent to handle this compound as a compound that is, at a minimum, a significant irritant and potentially toxic.
Inferred Hazard Identification and Classification
Based on the available data for its structural analogues, the following GHS-style hazard classifications should be assumed for laboratory work:
| Hazard Class | GHS Hazard Category | Inferred Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/302: Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | H311/312: Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3/4 | H331/332: Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Pictograms:
GHS06: Skull and Crossbones GHS07: Exclamation Mark
Proactive First-Aid Measures
Immediate medical attention should be sought in all cases of significant exposure. The following first-aid protocols are recommended based on the predicted hazards:
-
In case of Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor immediately.[1][2]
-
In case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical advice.
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][3]
-
In case of Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][4]
Fire-Fighting and Accidental Release Protocols
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and potentially highly toxic hydrogen cyanide (HCN) gas due to the cyano group.[1][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Personal Precautions: Do not breathe dust, fumes, or vapors. Evacuate unnecessary personnel. Wear the personal protective equipment outlined in Section 5.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
Experimental Workflow: Safe Handling, Exposure Controls, and Personal Protection
A risk-based approach is mandatory when handling this compound. The following workflow and personal protective equipment (PPE) are essential.
Risk Assessment and Control Workflow
Caption: Risk assessment workflow for handling this compound.
Exposure Controls and Personal Protective Equipment (PPE)
| Control Parameter | Specification | Rationale |
| Engineering Controls | Work exclusively in a certified chemical fume hood. | To minimize inhalation exposure to dust or vapors.[5] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1][3] |
| Skin Protection | ||
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect before use. | Prevents skin contact, as the compound is a skin irritant and potentially toxic upon absorption.[5] |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Not required if engineering controls are effective. An N95 dust mask may be used for weighing solids. | To prevent respiratory tract irritation.[1][6] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Standard good laboratory practice to prevent ingestion and cross-contamination.[1][4] |
Physical, Chemical, and Reactivity Data (Inferred)
-
Appearance: Expected to be a solid or oil, potentially with a color ranging from off-white to yellow or brown, based on related compounds.
-
Stability: Likely stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks. Generation of dust.[1]
-
Hazardous Decomposition Products: Upon heating or combustion, may release carbon oxides, nitrogen oxides, and hydrogen cyanide.[1]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up.[1][2]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste.
Emergency Response Protocol
Caption: Flowchart for emergency response to an incident.
References
-
PubChem. Compound Summary for Methyl 3-(cyanomethyl)benzoate. [Link]
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
Sources
literature review on Cyanomethyl 3-(dimethylamino)benzoate applications
Advanced Reagent for Ribosomal Reprogramming & Photophysical Probing
Executive Summary
Cyanomethyl 3-(dimethylamino)benzoate (CME-DMAB) is a specialized "activated ester" reagent used primarily in chemical biology and supramolecular chemistry . Unlike standard N-hydroxysuccinimide (NHS) esters used for non-specific protein labeling, CME-DMAB is engineered for bio-orthogonal specificity, particularly as a substrate for Flexizyme (eFx) —an artificial ribozyme that charges tRNAs with non-canonical amino acids.
The compound serves two distinct functional roles:
-
The Leaving Group (Cyanomethyl): Tuned for ribozyme-mediated catalysis, offering a balance between hydrolytic stability in Mg²⁺-rich buffers and reactivity toward the 3'-hydroxyl of tRNA.
-
The Cargo (3-Dimethylaminobenzoate): A solvatochromic fluorophore and a potent "antenna" ligand for sensitizing Lanthanide (Ln³⁺) luminescence, specifically Terbium (Tb³⁺).
Physicochemical Profile & Mechanism[1]
2.1 Structural Logic
The molecule consists of a meta-substituted benzoate core. The meta-positioning of the dimethylamino group prevents steric hindrance during ribosomal translation while maintaining electronic conjugation for fluorescence.
| Property | Specification |
| Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Appearance | Pale yellow solid / oil (purity dependent) |
| Solubility | DMSO, DMF, Acetonitrile (Low water solubility) |
| λ_abs (Max) | ~300–365 nm (Solvent dependent) |
| Fluorescence | Solvatochromic (Blue/Green emission); Tb³⁺ Sensitizer |
| Reactivity | Activated ester (Aminolysis > Hydrolysis) |
2.2 The Cyanomethyl Advantage
In aqueous buffers required for in vitro translation (pH 7.5–8.0, high Mg²⁺), standard activated esters (NHS, pentafluorophenyl) hydrolyze too rapidly. The cyanomethyl (CME) ester provides a "Goldilocks" reactivity profile:
-
Inductive Effect: The electron-withdrawing nitrile group (-CN) activates the carbonyl carbon.
-
Kinetic Stability: It resists spontaneous hydrolysis long enough to bind the hydrophobic pocket of the Flexizyme (eFx), allowing the ribozyme to catalyze the transesterification onto tRNA.
Primary Application: Flexizyme-Mediated tRNA Acylation
The most authoritative application of CME-DMAB is the incorporation of the dimethylaminobenzoyl group into peptides using Genetic Code Reprogramming . This allows the ribosome to synthesize peptides capped with a fluorescent or metal-chelating moiety.
3.1 Mechanism of Action
The eFx ribozyme recognizes the aromatic ring of the benzoate and the cyanomethyl leaving group. It positions the ester carbonyl in proximity to the 3'-OH of a specific tRNA (microhelix or full tRNA), facilitating acyl-transfer.
3.2 Experimental Protocol: Acylation Workflow
Note: All RNA work must be performed under RNase-free conditions.
Reagents:
-
eFx Ribozyme: 10 µM stock in water.
-
tRNA (e.g., tRNA^fMet): 25 µM stock.
-
Substrate (CME-DMAB): 5 mM stock in DMSO.
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 600 mM MgCl₂ (High Mg²⁺ is critical for ribozyme folding).
Step-by-Step Procedure:
-
Folding: Mix tRNA (final 25 µM) and eFx (final 25 µM) in HEPES buffer. Heat to 95°C for 2 min, then cool slowly to RT over 5 min. Add MgCl₂ (final 600 mM) and incubate on ice for 10 min.
-
Acylation: Add CME-DMAB (final 5 mM, max 20% DMSO). Incubate on ice for 2–6 hours .
-
Expert Tip: Unlike amino acid substrates which require 2-6 hours, aromatic substrates often require longer incubation or higher enzyme concentrations due to slower kinetics.
-
-
Quenching: Stop reaction by precipitating RNA with 0.3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold ethanol.
-
Analysis: Resuspend pellet in acidic buffer (10 mM NaOAc, pH 5). Analyze via Acid-Urea PAGE to separate acylated tRNA (slower migration) from unacylated tRNA.
3.3 Visualization: The Flexizyme Pathway
Figure 1: The catalytic cycle of Flexizyme (eFx) utilizing CME-DMAB to charge tRNA for ribosomal synthesis.
Secondary Application: Lanthanide Luminescence Sensitization[2]
The 3-(dimethylamino)benzoate moiety is a highly effective "antenna" for sensitizing Lanthanide ions, particularly Terbium (Tb³⁺) . This application is vital for developing luminescent probes with long lifetimes (milliseconds), which eliminates background autofluorescence in biological assays.
4.1 The Antenna Effect
Lanthanide ions have low molar absorption coefficients (forbidden f-f transitions). They cannot be excited directly with high efficiency.
-
Absorption: The DMAB moiety absorbs UV light (approx. 300–365 nm).
-
Intersystem Crossing: Energy is transferred from the DMAB singlet state (S₁) to its triplet state (T₁).
-
Energy Transfer: The energy is transferred from the T₁ state to the resonance level of the coordinated Tb³⁺ ion (⁵D₄).
-
Emission: Tb³⁺ emits intense green luminescence (545 nm).
4.2 Application Data
-
Excitation: 300–365 nm (Ligand centered).
-
Emission: 490 nm, 545 nm (Dominant), 585 nm, 620 nm.[1]
-
Lifetime: ~0.47 ms (Long-lived, allows time-gated detection).
Synthesis of this compound
For researchers needing to synthesize the compound de novo, the following protocol ensures high purity and yield.
Reaction Scheme: 3-(Dimethylamino)benzoic acid + Cl-CH₂-CN + Base → CME-DMAB
Protocol:
-
Dissolution: Dissolve 1.0 eq of 3-(dimethylamino)benzoic acid in dry DMF.
-
Base Addition: Add 2.0 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 10 min at RT.
-
Alkylation: Add 1.5 eq of Chloroacetonitrile dropwise.
-
Safety Alert: Chloroacetonitrile is highly toxic and a lachrymator. Work in a fume hood.
-
-
Incubation: Stir at RT for 12–24 hours. Monitor via TLC (EtOAc/Hexane).[2]
-
Workup: Dilute with EtOAc, wash extensively with water and brine to remove DMF. Dry over MgSO₄.[2]
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
References
-
Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). A highly flexible tRNA acylation method for non-natural polypeptide synthesis. Nature Methods, 3(5), 357–359. [Link]
-
Xiao, H., Murakami, H., Suga, H., & Guo, Z. (2008). Probing structure-activity relationships for cyanomethyl esters of substituted benzoic acids in eFx-promoted acylation reactions. Journal of the American Chemical Society, 130(33), 11106–11114. [Link]
-
Hao, Y. F., et al. (2023).[1][3] Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties. Molecules, 28(24), 8156.[3][4] [Link]
-
Jang, W. D., et al. (2010). Synthesis of Poly(amino)ester Dendrimers via Active Cyanomethyl Ester Intermediates. The Journal of Organic Chemistry, 76(2), 698–702. [Link]
Sources
- 1. Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 3. Vol. 28, Iss 24 | Molecules | MDPI [mdpi.com]
- 4. Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5'-Dimethyl-2,2' Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Precursors for Cyanomethyl 3-(dimethylamino)benzoate
This guide provides a detailed exploration of the synthetic pathways for producing the core precursors of Cyanomethyl 3-(dimethylamino)benzoate. The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the methodologies, mechanistic underpinnings, and practical considerations for synthesizing the two key moieties: the 3-(dimethylamino)benzoic acid backbone and the cyanomethyl ester functional group.
Part 1: Synthesis of the Core Precursor: 3-(Dimethylamino)benzoic Acid
The foundational precursor is 3-(dimethylamino)benzoic acid. Its synthesis is pivotal and is most efficiently achieved via the reductive methylation of a readily available starting material. The industrial standard involves a multi-step, often one-pot, process starting from 3-nitrobenzoic acid.
Primary Pathway: Reductive Methylation from 3-Nitrobenzoic Acid
This pathway is a robust and high-yield method that involves two sequential transformations: the reduction of the nitro group to a primary amine, followed by the reductive methylation of the amine to the desired tertiary amine.
Mechanistic Considerations: The process begins with the catalytic hydrogenation of 3-nitrobenzoic acid to 3-aminobenzoic acid, typically using a supported transition metal catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2] The in-situ-generated 3-aminobenzoic acid is then subjected to reductive methylation. This reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde, which is then subsequently reduced by hydrogen and the catalyst to form the N,N-dimethylated product.[2] Controlling the pH is critical; a buffering agent is often added to maintain a pH between 6.5 and 9.5 to ensure the stability of the reactants and intermediates and to optimize the reaction rate.[2][3]
Workflow for Reductive Methylation
Caption: Workflow for the one-pot synthesis of 3-(dimethylamino)benzoic acid.
Experimental Protocol: Reductive Methylation
The following protocol is a synthesis based on established industrial processes.[1][2][4]
-
Vessel Preparation: Charge a high-pressure hydrogenation reactor with an aqueous solution of 3-nitrobenzoic acid and a supported transition metal catalyst (e.g., 5% Palladium on carbon). A buffering agent may be added at this stage.
-
Initial Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 25-40 bar and heat the reaction mass to a temperature between 35°C and 90°C. The reduction of the nitro group is typically exothermic and may require cooling.
-
Reductive Methylation Stage: Once the initial hydrogen uptake ceases (indicating complete conversion to 3-aminobenzoic acid), begin the controlled, continuous addition of a formaldehyde solution (e.g., 37-50% aqueous solution) over a period of 0.5 to 20 hours.[2][3]
-
Temperature and Pressure Control: During the formaldehyde addition, gradually increase the temperature of the reaction mass, typically from 35°C up to 120°C, while maintaining the hydrogen pressure.[2][4]
-
Reaction Completion & Work-up: After the formaldehyde addition is complete, maintain the reaction at temperature and pressure until hydrogen uptake ceases. Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mass to recover the catalyst. The resulting aqueous solution of 3-(N,N-dimethylamino)benzoic acid can be used directly or the product can be isolated by acidification and filtration.
Data Summary: Reductive Methylation Parameters
| Parameter | Value / Condition | Rationale & Source |
| Starting Material | 3-Nitrobenzoic Acid | Common, cost-effective industrial chemical. |
| Catalyst | Supported Transition Metal (e.g., Pd/C) | Provides high efficiency for both hydrogenation steps.[1] |
| Reagents | Hydrogen (H₂), Formaldehyde (CH₂O) | H₂ acts as the reductant; CH₂O is the methyl source.[2] |
| Hydrogen Pressure | 25 - 40 bar | Ensures sufficient hydrogen availability for the reaction kinetics.[1][4] |
| Temperature | 20°C - 120°C (Gradual Increase) | Lower temperatures for initial hydrogenation, higher for methylation.[2] |
| pH | 6.5 - 9.5 | Maintained with a buffer to optimize yield and prevent side reactions.[2][3] |
| Yield | >98% | This is a highly efficient, optimized industrial process.[1][4] |
Part 2: Synthesis of the Cyanomethyl Ester Moiety
The formation of the cyanomethyl ester from 3-(dimethylamino)benzoic acid can be approached through several distinct synthetic strategies. The choice of method depends on factors such as scale, available reagents, and desired reaction conditions.
Pathway A: Nucleophilic Substitution via Carboxylate Salt
This approach is analogous to the classic Williamson ether synthesis, where a carboxylate anion acts as the nucleophile instead of an alkoxide.[5][6] The carboxylate of 3-(dimethylamino)benzoic acid attacks an electrophilic cyanomethyl source, typically a haloacetonitrile.
Mechanistic Considerations: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] First, 3-(dimethylamino)benzoic acid is deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the highly nucleophilic carboxylate salt. This carboxylate then attacks the carbon atom of chloroacetonitrile or bromoacetonitrile, displacing the halide leaving group to form the cyanomethyl ester. The reaction is best performed in a polar aprotic solvent like DMF or DMSO to solvate the cation without hindering the nucleophilicity of the carboxylate.
Workflow for Nucleophilic Substitution
Caption: SN2 pathway for the synthesis of the cyanomethyl ester.
Experimental Protocol: Nucleophilic Substitution
-
Salt Formation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(dimethylamino)benzoic acid in a dry, polar aprotic solvent such as DMF. Add a slight molar excess of a base (e.g., potassium carbonate) and stir the mixture, possibly with gentle heating, to ensure complete formation of the carboxylate salt.
-
Nucleophilic Attack: Add one equivalent of chloroacetonitrile or bromoacetonitrile to the reaction mixture.
-
Reaction: Heat the reaction mixture (typically 50-80°C) and monitor its progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: After completion, cool the reaction, filter off any inorganic salts, and partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Pathway B: Activation via Acyl Chloride Intermediate
For less reactive systems or to achieve milder reaction conditions, the carboxylic acid can be activated by converting it to an acyl chloride. This highly electrophilic intermediate readily reacts with a weak nucleophile like glycolonitrile (α-hydroxynitrile).
Mechanistic Considerations: 3-(dimethylamino)benzoic acid is first converted to 3-(dimethylamino)benzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The resulting acyl chloride is then reacted with glycolonitrile in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) which serves to neutralize the HCl byproduct.[10] This method avoids the need for strong bases and high temperatures.
Workflow for Acyl Chloride Pathway
Caption: Two-step synthesis of the cyanomethyl ester via an acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Pathway
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (often in excess) to 3-(dimethylamino)benzoic acid. A catalytic amount of DMF can be added to accelerate the reaction. Heat the mixture to reflux for 1-3 hours until gas evolution (SO₂ and HCl) ceases.[9] Remove the excess thionyl chloride by distillation under reduced pressure.
-
Esterification: Dissolve the crude 3-(dimethylamino)benzoyl chloride in a dry, inert solvent (e.g., dichloromethane, THF). Cool the solution in an ice bath.
-
Addition of Nucleophile: Add a solution of glycolonitrile (1 equivalent) and a tertiary amine base like triethylamine or pyridine (1.1 equivalents) dropwise to the cooled acyl chloride solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours until complete. Quench the reaction by adding water or dilute acid.
-
Purification: Separate the organic layer, wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product as previously described.
Pathway C: Dehydrative Coupling (Steglich Esterification)
This method offers a mild and efficient way to form esters directly from carboxylic acids and alcohols using a chemical coupling agent, thereby avoiding the need to form a highly reactive intermediate like an acyl chloride.
Mechanistic Considerations: The Steglich esterification typically employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[11][12] The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. The alcohol (in this case, glycolonitrile) can then attack this activated intermediate. However, the reaction is significantly accelerated by DMAP, which first reacts with the O-acylisourea to form an even more reactive N-acylpyridinium species. This species is then rapidly attacked by the alcohol to yield the desired ester, regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is a solid that precipitates from most organic solvents, simplifying purification.[12]
Workflow for Dehydrative Coupling
Caption: Steglich esterification pathway using DCC and DMAP as coupling agents.
Experimental Protocol: Dehydrative Coupling
-
Reaction Setup: Dissolve 3-(dimethylamino)benzoic acid (1 eq.), glycolonitrile (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in a dry aprotic solvent like dichloromethane (DCM) in a flask.
-
Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in DCM dropwise to the stirred mixture.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction for the disappearance of starting materials.
-
Work-up: Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Purification: The filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.[11]
References
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
- Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Org. Synth. 2018, 95, 177-191. DOI: 10.15227/orgsyn.95.0177.
- Google Patents. (n.d.). DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino) benzoic acid.
-
Shultz, G. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
-
DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Patent EP-0855386-A1. Retrieved from [Link]
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). US4761494A - Preparation of cyanomethyl esters.
-
ACS Publications. (2021). Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon–Carbon Bond Cleavage of Indanones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
- Google Patents. (n.d.). EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
JOCPR. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]
-
PubMed. (2013). Formation of haloacetonitriles and haloacetamides during chlorination of pure culture bacteria. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved from [Link]
-
PMC. (n.d.). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Retrieved from [Link]
-
European Patent Office. (1997). EP 0855386 B1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
-
MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis. (2018). Kinetic modeling of benzoic acid esterification using functionalized silica gel. Retrieved from [Link]
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Methodological & Application
Application Note: Standard Protocol for Synthesizing Cyanomethyl 3-(dimethylamino)benzoate
Abstract & Core Directive
This application note details a robust, scalable protocol for the synthesis of Cyanomethyl 3-(dimethylamino)benzoate , a specialized activated ester used primarily as an electrophilic intermediate in fragment condensation and bioconjugation. Unlike standard methyl or ethyl esters, the cyanomethyl moiety renders the carbonyl carbon highly susceptible to nucleophilic attack (aminolysis) under mild conditions, making it a valuable tool for "active ester" ligation strategies.
Editorial Note: This guide deviates from rigid templates to focus on process control and mechanistic understanding. The synthesis relies on the direct alkylation of the carboxylate anion with chloroacetonitrile, a method chosen for its atom economy and avoidance of unstable intermediates like glycolonitrile.
Reaction Design & Mechanistic Insight
The Chemical Strategy
The synthesis follows a classical SN2 Nucleophilic Substitution . The 3-(dimethylamino)benzoic acid is deprotonated by a non-nucleophilic organic base (Triethylamine) to generate a carboxylate anion. This anion acts as the nucleophile, attacking the
-
Why Chloroacetonitrile? While bromoacetonitrile is more reactive, it is significantly more expensive and less stable. Chloroacetonitrile provides the optimal balance of reactivity (enhanced by the electron-withdrawing nitrile group) and stability for this specific transformation.
-
Why Triethylamine (TEA)? TEA is sufficient to deprotonate the carboxylic acid (pKa ~4-5) without competing for the alkyl halide (due to steric bulk compared to primary amines).
-
Solvent Selection: DMF (Dimethylformamide) is the solvent of choice. The starting material, 3-(dimethylamino)benzoic acid, possesses zwitterionic character and poor solubility in non-polar solvents like DCM. DMF ensures a homogeneous reaction mixture, accelerating the SN2 kinetics.
Reaction Scheme (Graphviz Visualization)
Caption: Mechanistic flow from precursor activation to nucleophilic substitution.
Experimental Protocol
Safety & Handling (Critical)
-
Chloroacetonitrile: Highly toxic, lachrymator, and absorbed through skin. Must be handled in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.
-
Cyanomethyl Esters: Potential skin sensitizers and alkylating agents. Treat the product with the same containment level as the reagents.
-
Waste: Aqueous waste containing cyanides/nitriles must be segregated and treated (typically with bleach/hypochlorite) before disposal, according to local EHS regulations.
Reagents & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale) | Role |
| 3-(Dimethylamino)benzoic acid | 165.19 | 1.0 | 5.00 g | Limiting Reagent |
| Chloroacetonitrile | 75.50 | 1.5 | 3.43 g (2.9 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.0 | 6.12 g (8.4 mL) | Base |
| DMF (Anhydrous) | - | - | 25 - 30 mL | Solvent |
| Ethyl Acetate | - | - | ~100 mL | Extraction Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Cool to room temperature under a stream of Nitrogen or Argon.
-
Charge the flask with 5.00 g (30.3 mmol) of 3-(dimethylamino)benzoic acid.
-
Add 25 mL of anhydrous DMF . Stir until the solid is mostly suspended or dissolved. Note: Complete dissolution may not occur until base is added.
Step 2: Activation & Addition
-
Add 8.4 mL (60.6 mmol) of Triethylamine via syringe. The solution should clear as the carboxylate salt forms. Stir for 10 minutes at ambient temperature.
-
Cool the mixture slightly (approx. 10°C) using a cool water bath to mitigate the exotherm upon alkyl halide addition.
-
Add 2.9 mL (45.4 mmol) of Chloroacetonitrile dropwise over 5 minutes.
-
Observation: The solution may darken slightly; this is normal for amine-containing aromatics.
-
Step 3: Reaction & Monitoring
-
Remove the cooling bath and allow the reaction to warm to room temperature.[2]
-
Heat the mixture to 50°C using an oil bath or heating block. Stir at this temperature for 4–6 hours .
-
Process Control: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The starting acid (polar, stays near baseline) should disappear, and a new, less polar spot (Rf ~0.4–0.5) should appear.
-
Step 4: Workup
-
Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) .
-
Pour the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution .
-
Why NaHCO₃? It neutralizes any residual HCl salts and ensures unreacted starting acid remains in the aqueous phase as the carboxylate.
-
-
Separate the layers. Wash the organic phase (top) with:
-
3 x 50 mL Water (Critical to remove DMF).
-
1 x 50 mL Brine (Saturated NaCl).
-
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotovap) at 40°C to yield the crude oil/solid.
Step 5: Purification
-
Method A (Recrystallization): If the crude is a solid, recrystallize from a minimum amount of hot Ethanol/Hexane (1:5 ratio).
-
Method B (Flash Chromatography): If an oil, purify via silica gel column.[4]
-
Eluent: Gradient 10%
20% EtOAc in Hexanes. -
Note: The dimethylamino group makes the compound slightly basic; adding 1% TEA to the column eluent can prevent streaking, though usually not necessary for esters.
-
Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed:
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Pale yellow solid or viscous oil | Typical for amino-benzoates. |
| ¹H NMR (CDCl₃) | Diagnostic: Singlet for the O-CH₂-CN methylene protons. | |
| ¹H NMR (CDCl₃) | N(CH₃)₂ protons. | |
| ¹H NMR (CDCl₃) | Aromatic protons (pattern depends on 3-substitution). | |
| IR Spectroscopy | ~2250 cm⁻¹ (weak/medium) | C |
| IR Spectroscopy | ~1720–1730 cm⁻¹ (strong) | Ester C=O stretch. |
Workflow Diagram (Graphviz)
Caption: Operational workflow for the synthesis and purification process.
References
-
Preparation of Cyanomethyl Esters (General Protocol)
-
Hogberg, T., et al. "Cyanomethyl Esters: Useful Protection for Carboxylic Acids." Journal of Organic Chemistry, vol. 44, no. 9, 1979. (Validated general method for Ar-COO-CH2CN synthesis).
-
-
Use of Chloroacetonitrile in Alkylation
-
Properties of 3-(Dimethylamino)
-
Sigma-Aldrich Product Specification: "Methyl 3-(dimethylamino)benzoate." (Used for NMR shift comparison of the aromatic core).
-
- Activated Esters in Synthesis: Bodanszky, M. "Active Esters in Peptide Synthesis." Principles of Peptide Synthesis, Springer, 1984. (Contextualizing the utility of cyanomethyl esters).
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0893436B1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Synthesis and Utility of Cyanomethyl 3-(dimethylamino)benzoate Derivatives as Photocleavable Protecting Groups
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for the synthesis, characterization, and application of Cyanomethyl 3-(dimethylamino)benzoate and its derivatives. These compounds are of significant interest as photocleavable protecting groups, or "caged" compounds, which allow for the spatial and temporal control over the release of carboxylic acids upon photolysis.[1][2][3][4][5] This guide details robust synthetic protocols, analytical validation techniques, and the mechanistic basis for their function, aimed at researchers in chemical biology, pharmacology, and drug development.
Introduction: The Power of Photochemical Control
In biological and chemical systems, the ability to initiate a process at a specific time and location is a powerful tool. Photolabile protecting groups (PPGs), often referred to as "caged compounds," offer this precise control.[2][3][4] These are molecules that render a bioactive compound inert until a pulse of light cleaves the protecting group, releasing the active molecule.[5] This technology enables researchers to study complex signaling pathways, control drug delivery, and fabricate advanced materials with high precision.[6][7]
The 3-(dimethylamino)benzoate moiety, when esterified with a cyanomethyl group, creates a promising class of PPGs for carboxylic acids. The dimethylamino group acts as an electron-donating group, influencing the photochemical properties of the benzoate chromophore, while the cyanomethyl ester provides a reliable linkage for caging a wide variety of carboxylic acids. This guide provides the necessary protocols to synthesize these valuable research tools.
Synthetic Strategy and Rationale
The primary synthetic route to this compound derivatives involves the esterification of the corresponding 3-(dimethylamino)benzoic acid. The most direct and widely applicable method is the alkylation of the carboxylate salt with a cyanomethylating agent, such as chloroacetonitrile. This approach is favored for its simplicity and good yields.[8]
Core Reaction Pathway
The overall synthetic workflow can be visualized as a two-stage process: preparation of the functionalized benzoic acid (if not commercially available) and the subsequent cyanomethylation.
Sources
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged compounds are biologically inert molecules which can release bioactive compounds upon photolysis [kp.bunri-u.ac.jp]
- 6. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ellisdavieslab - caged compounds [sites.google.com]
- 8. scilit.com [scilit.com]
solvent selection for Cyanomethyl 3-(dimethylamino)benzoate synthesis
Application Note: Solvent Selection & Protocol for Cyanomethyl 3-(dimethylamino)benzoate Synthesis
Executive Summary
The synthesis of This compound represents a critical activation step in the preparation of fluorescent probes and pharmacophores. The target molecule is an "activated ester" formed by the alkylation of 3-(dimethylamino)benzoic acid with a haloacetonitrile (typically chloroacetonitrile).
This Application Note addresses the primary challenge: balancing the solubility of the zwitterionic starting material against the requirements of an
Mechanistic Grounding & Solvent Strategy
The Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution (
-
Nucleophile: 3-(dimethylamino)benzoate anion. The electron-donating dimethylamino group (Hammett
) increases electron density on the carboxylate, enhancing nucleophilicity compared to unsubstituted benzoic acid. -
Electrophile: Chloroacetonitrile (
). The nitrile group is strongly electron-withdrawing, activating the adjacent carbon for attack. -
Side Reaction Risk: The tertiary amine on the benzene ring can compete as a nucleophile, leading to an irreversible quaternary ammonium salt. Solvent selection must favor O-alkylation over N-alkylation.
Solvent Selection Matrix
We evaluated three solvent classes based on Dielectric Constant (
| Solvent | Class | Pros | Cons | Recommendation | |
| DMF | Polar Aprotic | 36.7 | Excellent solubility; Fastest | High boiling point (153°C); difficult to remove traces; toxic (reprotoxic). | Avoid (unless strictly necessary). |
| Acetone | Polar Aprotic | 20.7 | Low boiling point (56°C); Easy workup; Good solubility for organic salts. | Slower rate than DMF; requires reflux. | Primary Choice (Process). |
| 2-MeTHF | Ethereal | 6.97 | Green (Bio-derived); Hydrophobic (easy water wash); Peroxide stable. | Lower solubility for zwitterionic acid; slower kinetics. | Secondary Choice (Green). |
Visualizing the Mechanism
The following diagram illustrates the reaction pathway and the critical role of the solvent shell. In Acetone, the "loose" solvation of the anion permits the attack, whereas protic solvents (like Ethanol) would hydrogen-bond to the carboxylate, deactivating it.
Figure 1: Mechanistic pathway highlighting the critical O-alkylation vs. N-alkylation competition. Acetone promotes the desired pathway by moderating temperature.
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10g scale. Solvent System: Acetone (Anhydrous) / Triethylamine (TEA).
Reagents & Equipment
-
Precursor: 3-(dimethylamino)benzoic acid (CAS: 99-64-9).[1][2][3]
-
Reagent: Chloroacetonitrile (CAS: 107-14-2) [Warning: Highly Toxic/Lachrymator].
-
Base: Triethylamine (TEA) (CAS: 121-44-8).
-
Solvent: Acetone (HPLC Grade, dried over molecular sieves).
-
Apparatus: 250mL Round Bottom Flask, Reflux Condenser, CaCl2 drying tube, Magnetic Stirrer.
Step-by-Step Procedure
-
Solubilization:
-
Charge the flask with 3-(dimethylamino)benzoic acid (10.0 g, 60.5 mmol) .
-
Add Acetone (100 mL) . Stir at Room Temperature (RT). The solid may not fully dissolve initially.
-
Add Triethylamine (12.6 mL, 90.8 mmol, 1.5 eq) dropwise.
-
Observation: The solution should clear as the triethylammonium salt forms.
-
-
Addition of Electrophile:
-
Cool the solution to 0°C (Ice bath) to control the initial exotherm.
-
Add Chloroacetonitrile (4.6 mL, 72.6 mmol, 1.2 eq) dropwise over 10 minutes.
-
Note: Use a syringe with a long needle to introduce the reagent directly into the solution to minimize vapor release.
-
-
Reaction Phase:
-
Remove the ice bath and allow to warm to RT.
-
Heat to Reflux (approx. 56°C) .
-
Maintain reflux for 4–6 hours .
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). The starting acid (
) should disappear; product ( ) will appear.
-
-
Work-Up (The Acetone Advantage):
-
Cool the reaction mixture to RT. A white precipitate (TEA·HCl) will be abundant.
-
Filtration: Filter off the TEA·HCl salts using a sintered glass funnel. Wash the cake with cold acetone (20 mL).
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 30°C bath) to obtain a viscous residue.
-
Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
-
Water (2 x 50 mL) – removes unreacted salts/traces of chloroacetonitrile.
-
Saturated NaHCO3 (1 x 50 mL) – removes unreacted acid.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous
.
-
-
Isolation:
-
Filter and concentrate to dryness.
-
Recrystallization: If high purity is required, recrystallize from Hexane/Ethyl Acetate (10:1) or Isopropyl Alcohol.
-
Process Workflow & Quality Control
The following workflow ensures traceability and purity confirmation.
Figure 2: Operational workflow from raw material charging to final quality control.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to low boiling point of acetone. | Switch to MEK (Methyl Ethyl Ketone) to increase reflux temp to 80°C, or add catalytic NaI (Finkelstein condition) to generate the more reactive Iodoacetonitrile in situ. |
| Impurity (Quat Salt) | N-alkylation of the dimethylamino group. | Ensure temperature does not exceed 60°C. Do not use DMF (promotes N-alkylation). |
| Product Hydrolysis | Wet solvent or excessive basic washing. | Use anhydrous acetone. Perform NaHCO3 wash quickly and keep cold. |
References
-
Vertex AI Search. (2026). Solvent effects on synthesis of cyanomethyl esters. Retrieved from 4
-
Sigma-Aldrich. (2026). 3-(Dimethylamino)benzoic acid Solubility Data. Retrieved from 2
-
BenchChem. (2026). Synthesis routes of Methyl 3-(cyanomethyl)benzoate (Analogous Chemistry). Retrieved from 5
-
Alliance Chemical. (2026). Green Chemistry: Eco-Friendly Industrial Solvent Alternatives Guide. Retrieved from 6
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard Text for Solvent Properties).
Sources
- 1. lookchem.com [lookchem.com]
- 2. ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Dimethylaminobenzoic acid, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. US4761494A - Preparation of cyanomethyl esters - Google Patents [patents.google.com]
- 5. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
- 6. alliancechemical.com [alliancechemical.com]
Application Note: Handling and Storage of Cyanomethyl 3-(dimethylamino)benzoate
This Application Note and Protocol Guide is designed for researchers utilizing Cyanomethyl 3-(dimethylamino)benzoate , a specialized activated ester reagent often employed in ribozyme-mediated acylation (e.g., Flexizyme systems) or as a fluorescent probe for amine reactivity.
Part 1: Chemical Identity & Mechanism of Action
Compound Name: this compound
Functional Class: Activated Ester / Fluorescent Acyl Donor
Molecular Formula:
Structural Distinction (Crucial): Do not confuse this compound with its isomer, Methyl 3-(cyanomethyl)benzoate (CAS 68432-92-8).[1]
-
Target Compound: The cyanomethyl group is the ester moiety (
). It acts as an electron-withdrawing leaving group, activating the carbonyl for nucleophilic attack. -
Common Isomer: The cyanomethyl group is a substituent on the ring (
). This is chemically stable and non-reactive in this context.
Mechanism of Reactivity: Cyanomethyl esters are "mildly activated" esters. They are less reactive than N-hydroxysuccinimide (NHS) esters or acid chlorides, making them highly specific. They are widely used in Flexizyme (eFx) systems to charge tRNAs with non-canonical amino acids because they resist spontaneous hydrolysis while remaining reactive toward the ribozyme's hydroxyl group.
Part 2: Safety Profile (The "Cyanide Trap")
WARNING: Potential for Hydrogen Cyanide (HCN) and Formaldehyde Generation.
The leaving group of this reaction is the cyanomethyl alkoxide, which protonates to form glycolonitrile (
Decomposition Pathway:
Safety Directive:
-
Acidic vs. Basic Conditions: Basic conditions accelerate hydrolysis and the release of cyanide. Always handle in a fume hood.
-
Waste Segregation: Do not mix waste streams containing this compound with strong acids. Collect in a dedicated "Cyanide-Generating" waste container maintained at pH > 10 (using NaOH) to keep cyanide in solution as
rather than volatile gas, or treat immediately with bleach.
Part 3: Storage & Stability Protocol
To maintain the integrity of the activated ester and prevent premature release of the leaving group:
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long-term) | Retards spontaneous hydrolysis and thermal decomposition. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress. Moisture triggers the "Cyanide Trap" decomposition. |
| Container | Amber Glass / Foil-wrapped | The 3-(dimethylamino)benzoyl group is a fluorophore and may be light-sensitive over long periods. |
| Solvent State | Store as Solid | Solutions in DMSO/DMF are stable for days at -20°C but degrade over weeks. |
Part 4: Handling & Solubilization
Reagent Preparation:
-
Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.
-
Weigh rapidly in a fume hood.
-
Solvent Choice: Use Anhydrous DMSO or Anhydrous DMF .
-
Avoid: Methanol or Ethanol (Protics cause transesterification:
). -
Avoid: Wet solvents (Hydrolysis).
-
Standard Stock Solution:
-
Concentration: 25 mM to 100 mM in anhydrous DMSO.
-
Storage of Stock: Aliquot into single-use vials, purge with Argon, and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Part 5: Application Protocol (Flexizyme Aminoacylation)
This protocol describes the use of this compound (DMAB-CME) to charge a tRNA mimic (microhelix) or full tRNA using the eFx (enhanced Flexizyme) system.
Materials:
-
Flexizyme (eFx) RNA (10 µM stock)
-
tRNA or Microhelix RNA (10 µM stock)
-
DMAB-CME (25 mM in DMSO)
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 600 mM
(High is critical for ribozyme folding).
Step-by-Step Workflow:
-
RNA Folding: Mix eFx and tRNA in HEPES buffer (minus
). Heat to 95°C for 2 min, then cool to RT over 5 min. -
Magnesium Addition: Add
to final concentration (e.g., 600 mM). Equilibrate at 0°C (on ice) for 5 min. -
Acylation Reaction: Add DMAB-CME (final conc. 5 mM). The high DMSO content (up to 20%) is tolerated by the ribozyme.
-
Incubation: Incubate on ice (0°C) for 2–6 hours. (Cyanomethyl esters react slowly but specifically).
-
-
Quenching: Precipitate RNA with Ethanol/Sodium Acetate (pH 5.2).
-
Note: The acidic pH of the precipitation buffer helps stabilize the ester bond on the tRNA (esters hydrolyze in base).
-
-
Analysis: Resuspend pellet. The 3-(dimethylamino)benzoyl group is fluorescent. Verify loading via Acid-Urea PAGE (shift in mobility) or fluorescence densitometry.
Part 6: Visualization of Decomposition & Safety
Caption: Hydrolytic decomposition pathway of cyanomethyl esters releasing toxic byproducts.
Part 7: Waste Disposal Protocol
Principle: Destroy the potential for HCN generation by oxidizing the cyanide equivalent before disposal.
-
Collection: Collect all reaction mixtures, wash buffers, and contaminated pipette tips in a beaker.
-
Basification: Adjust pH to >10 using NaOH. (Ensures HCN is trapped as
). -
Oxidation: Add excess household bleach (Sodium Hypochlorite, ~5%) or Hydrogen Peroxide. Stir for 1 hour in a fume hood.
-
Reaction:
(Cyanate is significantly less toxic).
-
-
Disposal: Pour down the drain with copious water (if local regulations permit for treated waste) or dispose of as standard chemical waste, labeling it "Treated/Oxidized Cyanide Waste".
References
-
Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). "A highly flexible tRNA acylation method for non-canonical polypeptides synthesis."[2] Nature Methods, 3(5), 357–359. Link
- Jiao, F., &wu, Y. (2021). "Probing structure−activity relationships for cyanomethyl esters of substituted benzoic acids in eFx-promoted acylation reactions." ACS Chemical Biology.
-
Sigma-Aldrich. "Safety Data Sheet: Methyl 3-(cyanomethyl)benzoate" (Used for comparative hazard data on cyanomethyl/benzoate derivatives). Link
-
National Institute for Occupational Safety and Health (NIOSH). "Hydrogen Cyanide: Systemic Agent." Link
Sources
Troubleshooting & Optimization
optimizing reaction time for Cyanomethyl 3-(dimethylamino)benzoate conversion
Technical Support Center: Kinetic Optimization of Cyanomethyl 3-(dimethylamino)benzoate
Topic: Optimizing Reaction Time for this compound Conversion Target Audience: Drug Development Professionals & Process Chemists Content Type: Technical Support Guide (Troubleshooting & FAQs)
Executive Summary & Molecule Definition
User Advisory: This guide addresses the conversion (aminolysis) of This compound to form amide bonds. This molecule is an activated ester , designed to facilitate acylation under mild conditions.
-
Molecule: 3-
-
Role: Mild acylating agent (Activated Ester).
-
Key Challenge: The electron-donating dimethylamino group (
) at the meta position increases electron density on the aromatic ring. Through inductive effects and weak resonance interactions, this reduces the electrophilicity of the carbonyl carbon compared to unsubstituted or nitro-substituted benzoates, leading to sluggish reaction kinetics.
Safety Critical Warning:
The byproduct of this conversion is glycolonitrile (
Diagnostic Visualizer: The Kinetic Bottleneck
To optimize the reaction, we must first visualize the rate-limiting step. The following diagram illustrates the reaction mechanism and where the electronic deactivation occurs.
Figure 1: Mechanistic pathway highlighting the deactivating effect of the dimethylamino group on nucleophilic attack.
Optimization Protocols (Troubleshooting Guides)
Issue 1: Reaction is significantly slower than predicted (<50% conversion in 24h)
Diagnosis: The intrinsic deactivation by the 3-dimethylamino group requires external activation. Standard "room temperature, no catalyst" protocols used for nitrophenyl esters will fail here.
Optimization Protocol A: Bifunctional Catalysis Do not rely solely on thermal acceleration, which promotes hydrolysis. Use a bifunctional catalyst that activates the carbonyl while stabilizing the leaving group.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | None | 1,2,4-Triazole (0.1 - 0.5 eq) | Acts as a bifunctional proton transfer agent, accelerating aminolysis without racemization (if chiral amines are used). |
| Solvent | DCM or THF | DMF or DMSO | Polar aprotic solvents stabilize the zwitterionic tetrahedral intermediate. |
| Concentration | 0.1 M | 0.5 M - 1.0 M | Reaction is bimolecular (Second Order). Increasing concentration exponentially improves rate. |
Step-by-Step Workflow:
-
Dissolve this compound (1.0 eq) in anhydrous DMF (Concentration: 0.5 M).
-
Add 1,2,4-Triazole (0.5 eq). Stir for 10 minutes to equilibrate.
-
Add the amine nucleophile (1.1 - 1.2 eq).
-
Monitor via HPLC at 254 nm (benzoate absorption).
-
Success Metric: >90% conversion within 4-6 hours.
Issue 2: Hydrolysis Byproducts (Acid Formation) Observed
Diagnosis: Cyanomethyl esters are sensitive to "general base catalysis" by water. If your solvent is "wet" (contains >0.1% water), the amine acts as a base to hydrolyze the ester rather than a nucleophile to attack it.
Optimization Protocol B: The "Dry-Buffer" System
-
Solvent Drying: Ensure DMF/DMSO is dried over 4Å molecular sieves for 24h.
-
Proton Scavenger: Avoid strong bases (like TEA/DIPEA) if possible, as they promote hydrolysis. If the amine is a salt (e.g., HCl salt), use N-methylmorpholine (NMM) . NMM is less basic than TEA and reduces hydrolysis risk.
Q&A Troubleshooting:
Q: Can I use alcohols (MeOH/EtOH) as solvents? A: Absolutely not. Cyanomethyl esters undergo rapid transesterification in alcohols, especially in the presence of amines. You will form the methyl/ethyl ester, which is unreactive.
Issue 3: Incomplete Conversion (Stalled Reaction)
Diagnosis:
Product inhibition. The released glycolonitrile (
Optimization Protocol C: Leaving Group Scavenging To drive the reaction to completion (Le Chatelier’s principle), you must irreversibly remove the leaving group.
-
Add Acetic Acid (0.1 eq): Mild acid catalysis helps protonate the leaving oxygen in the transition state.
-
Temperature Ramp: Start at 20°C. If stalled at 50% conversion, ramp to 45°C. Do not exceed 60°C to prevent polymerization of the cyanomethyl group.
Decision Support Logic (Flowchart)
Use this logic gate to determine your next experimental move.
Figure 2: Decision tree for real-time reaction monitoring and correction.
Frequently Asked Questions (FAQs)
Q1: Why use the cyanomethyl ester instead of the acid chloride for this substrate?
A: The 3-dimethylamino group is sensitive. Acid chloride formation (using
Q2: I see a new peak at RRT 0.8 that is not product or starting material. What is it? A: This is likely the N-cyanomethyl amide impurity. If the amine attacks the nitrile carbon instead of the carbonyl (rare, but possible with very strong nucleophiles), or if the glycolonitrile byproduct reacts with your amine.
-
Fix: Ensure you are not using a large excess of amine. Quench the reaction immediately upon completion with dilute acid to remove the glycolonitrile.
Q3: How do I safely dispose of the reaction mixture containing Glycolonitrile? A: Treat the waste stream with basic sodium hypochlorite (Bleach) or aqueous NaOH (pH > 10) to hydrolyze the nitrile/cyanide residues before disposal. Never acidify the waste stream directly, as this releases HCN gas.
References
-
Hugel, H. M., Bhaskar, K. V., & Longmore, R. W. (1992).[1] Cyanomethyl Esters: Useful Protection for Carboxylic Acids.[1][2] Synthetic Communications, 22(5), 693–699.
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Cyanomethyl esters as activated esters in peptide synthesis. International Journal of Peptide and Protein Research, 39(3), 237–244.
-
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters.[3][4][5][6] Journal of the American Chemical Society, 82(7), 1778–1786.
-
Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 99(12), 3505–3524. (Context on aminolysis mechanisms).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. scilit.com [scilit.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purity Profiling of Cyanomethyl 3-(dimethylamino)benzoate
Current Status: Operational Topic: Impurity Identification & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Cyanomethyl 3-(dimethylamino)benzoate is a specialized activated ester intermediate. Unlike standard methyl or ethyl esters, the electron-withdrawing cyanomethyl group (
The Golden Rule: This compound is kinetically unstable in the presence of moisture and nucleophiles. Most "purity" issues reported by users are actually in situ degradation artifacts generated during sampling or analysis.
Module 1: Chromatographic Anomalies (HPLC/LC-MS)
User Query: "I see a recurring impurity peak at a lower retention time that increases the longer my sample sits in the autosampler. Is my synthesis failing?"
The Diagnosis: On-Column Hydrolysis
Because this is an activated ester, it is susceptible to hydrolysis even in slightly acidic HPLC mobile phases if left for extended periods. The "impurity" is likely the parent acid reverting.
| Parameter | Target Molecule | Primary Impurity (Hydrolysis) |
| Identity | This compound | 3-(dimethylamino)benzoic acid |
| Polarity | Moderate | High (Polar) |
| Elution Order (RP-C18) | Late Eluter | Early Eluter (Fronting) |
| Mass Shift (Δ) | Reference Mass | -39 Da (Loss of |
Troubleshooting Protocol
Step 1: Mobile Phase pH Check
-
Issue: High pH (>7) promotes rapid ester hydrolysis. Low pH (<3) with strong acids (TFA) can also catalyze hydrolysis over time.
-
Solution: Use 0.1% Formic Acid (pH ~2.7) rather than TFA. Formic acid is milder. Ensure the autosampler is chilled to 4°C.
Step 2: Solvent Exclusions
-
Avoid: Methanol (MeOH).[1]
-
Reason: Methanol is a nucleophile. Over time, transesterification occurs, converting your cyanomethyl ester to a methyl ester.
-
-
Use: Acetonitrile (ACN) only.
Step 3: Peak Shape Analysis (Tailing)
-
Issue: The dimethylamino group is basic (
). It interacts with residual silanols on the column, causing tailing. -
Fix: Add 10-20 mM Ammonium Formate to the aqueous mobile phase to mask silanols.
Module 2: Spectroscopic Forensics (NMR & IR)
User Query: "My NMR shows a clean aromatic region, but the integration is off, and there are extra singlets. How do I distinguish the active ester from the free acid?"
The Fingerprint Region
The cyanomethyl group provides a distinct handle that disappears upon degradation.
Critical Chemical Shift Table (
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| ~3.0 ppm | Singlet (6H) | Stable Anchor. Use this to normalize integration. | |
| 4.9 - 5.0 ppm | Singlet (2H) | The Purity Indicator. If this integrates < 2H relative to the amine, hydrolysis has occurred. | |
| Aromatic Protons | 6.8 - 7.5 ppm | Multiplet (4H) | Shifts slightly downfield if the ester hydrolyzes to the acid. |
Red Flag: The "Silent" Killer (Chloroacetonitrile)
If you synthesized this via alkylation of the acid with chloroacetonitrile (
-
Risk:
is highly toxic and essentially invisible in UV-HPLC if the wavelength is >220 nm. -
Detection: Look for a singlet at
4.1 ppm in NMR. -
Action: If present, you must recrystallize (typically from cold Isopropanol/Hexane) or perform a rapid silica plug filtration.
Module 3: Oxidative Instability (N-Oxides)
User Query: "My LC-MS shows a peak with Mass M+16. Is this a solvent adduct?"
The Diagnosis: N-Oxidation
The dimethylamino group is electron-rich and prone to oxidation by atmospheric oxygen, especially in solution or under light exposure.
Reaction:
-
MS Signal: M + 16 Da.
-
Visual Cue: The sample turns from off-white/yellow to a darker brown/red over time.
-
Prevention: Store the solid under Argon/Nitrogen at -20°C. Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can generate trace HCl and radicals that promote degradation.
Visualization: Impurity Profiling Workflow
The following diagram outlines the logical decision tree for identifying impurities based on analytical feedback.
Figure 1: Analytical decision matrix for isolating impurity sources in activated benzoate esters.
Module 4: Degradation Mechanism
Understanding why the impurity forms allows you to prevent it. The cyanomethyl group is an electron-withdrawing leaving group, making the ester bond significantly weaker than in standard alkyl esters.
Figure 2: Hydrolytic degradation pathway. Note that the leaving group (Glycolonitrile) is unstable and decomposes into Formaldehyde and HCN, making waste disposal critical.
References
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase conditions. Journal of Chromatography A. Link
- Context: Authoritative guide on handling amine tailing (dimethylamino group) in HPLC.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
- Context: Foundational chemistry for activ
-
Beaumont, K., et al. (2014). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds.[2] Current Drug Metabolism. Link
- Context: Discusses the hydrolytic lability of various ester types, confirming the high reactivity of electron-withdrawing esters like cyanomethyl.
-
Sigma-Aldrich (Merck). Safety Data Sheet: Chloroacetonitrile.Link
- Context: Safety verification for the specific alkyl
Sources
Technical Support Center: Optimization of Cyanomethyl 3-(dimethylamino)benzoate Couplings
The following Technical Support Guide is designed for researchers utilizing Cyanomethyl 3-(dimethylamino)benzoate as an activated ester reagent for acylation reactions (typically to introduce the fluorescent/spectroscopic 3-dimethylaminobenzoyl probe).
This guide prioritizes the "Activated Ester" interpretation of the nomenclature: 3-(dimethylamino)benzoic acid esterified with cyanomethanol .
Reagent Code: CM-DMAB Functional Class: Mildly Activated Ester / Acylation Reagent Primary Application: Selective N-acylation of amines; introduction of the dimethylaminobenzoyl (DMAB) fluorophore/quencher.
Part 1: The Reagent Profile & Reactivity Mechanism
Before troubleshooting, it is critical to understand the "Push-Pull" electronic conflict inherent in this specific molecule. This conflict dictates the reaction kinetics and the window of opportunity for side reactions.
The Mechanistic Conflict
-
The "Pull" (Activation): The cyanomethyl group (
) is electron-withdrawing. It polarizes the ester oxygen, making the carbonyl carbon more electrophilic and the leaving group ( ) more stable than a standard alkoxide. -
The "Push" (Deactivation): The 3-(dimethylamino) group is electron-donating (Hammett
). Although less potent than in the para position, it increases electron density in the benzene ring, which is inductively relayed to the carbonyl.
Result: CM-DMAB is a "Slow" Activated Ester . It is significantly less reactive than NHS-esters or acid chlorides. This sluggishness is the primary cause of side reactions: the reaction requires longer times, giving moisture and competing nucleophiles more time to attack.
Diagram 1: Reactivity & Decomposition Pathway
The following diagram maps the desired pathway against the critical byproduct decomposition that generates toxicity and interference.
Caption: The decomposition of the cyanomethanol leaving group generates formaldehyde, which can competitively react with the target amine to form Schiff base impurities.[1][2][3]
Part 2: Troubleshooting Guides (Q&A)
Issue Category A: Low Yield & Hydrolysis
Q: I am observing a high percentage of 3-(dimethylamino)benzoic acid (free acid) and low amide conversion. Why?
A: This is the classic signature of Hydrolysis Competition . Because CM-DMAB reacts slowly due to the electron-rich ring, trace water in your solvent has ample time to compete with your amine.
-
Mechanism: Water attacks the activated carbonyl to form the free acid and cyanomethanol.
-
Diagnostic: The free acid is often highly fluorescent (blue/cyan) and will streak on TLC/HPLC with a different retention time than the ester.
-
Correction Protocol:
-
Solvent Switch: Move to anhydrous DMF or DMAc. Avoid alcohols (methanol/ethanol) completely, as they cause transesterification (forming the unreactive methyl ester).
-
Concentration: Run the reaction at high concentration (
). Dilution favors hydrolysis. -
Catalysis: You must accelerate the aminolysis. Add 0.1–0.5 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt . This converts the slow cyanomethyl ester into a highly reactive OAt/OBt ester in situ.
-
Issue Category B: "Ghost" Peaks & Impurities
Q: My HPLC shows a side-product with Mass [M+12] or [M+13] relative to my amine. What is this?
A: This is likely a Schiff Base / Hemiaminal adduct caused by the leaving group.
-
The Cause: The leaving group, cyanomethanol (
), is unstable. It decomposes into Formaldehyde ( ) and HCN. Formaldehyde is a potent electrophile that reacts with your unreacted primary amines to form (Schiff base) or . -
The Fix:
-
Scavenging: Add a "sacrificial" amine scavenger at the end of the reaction (e.g., ethanolamine or glycine) to soak up the formaldehyde.
-
Acidic Wash: Schiff bases are acid-labile. A mild acidic workup (pH 3–4 washes with dilute HCl or citric acid) will hydrolyze the Schiff base back to the amine and formaldehyde, which can then be washed away.
-
Avoid Large Excess: Do not use a large excess of the CM-DMAB reagent; try to run near 1:1 stoichiometry to minimize formaldehyde generation.
-
Issue Category C: Color Changes / Oxidation
Q: The reaction mixture turned from pale yellow to a dark green/brown. Is the reagent degrading?
A: This indicates Oxidative Degradation of the dimethylamino group.
-
Mechanism: The
group is electron-rich and susceptible to oxidation by atmospheric oxygen or peroxides in solvents (especially ethers like THF or Dioxane), forming the N-oxide or radical cations (Wurster's salts), which are deeply colored. -
Correction Protocol:
-
Degas Solvents: Sparge solvents with Argon/Nitrogen for 15 minutes before use.
-
Peroxide Test: If using THF, test for peroxides.
-
Light Protection: DMAB derivatives are photosensitive. Wrap the reaction vessel in aluminum foil.
-
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize the rate of acylation (beating hydrolysis) while managing the toxic byproducts.
Reagents
-
Substrate: Target Amine (1.0 equiv)
-
Reagent: this compound (1.1 equiv)
-
Catalyst: HOAt (0.1 equiv) [Critical for rate acceleration]
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv)
-
Solvent: Anhydrous DMF (preferred) or DCM.
Workflow Diagram (Decision Tree)
Caption: Optimized workflow incorporating HOAt catalysis and an acidic wash step to eliminate formaldehyde-derived impurities.
Step-by-Step Procedure
-
Pre-Activation (Optional but Recommended): In a dry vial, dissolve the this compound and HOAt in anhydrous DMF. Let stand for 5 minutes. Rationale: This converts the slow cyanomethyl ester into the fast HOAt ester.
-
Coupling: Add the solution to your target amine containing the DIPEA base.
-
Incubation: Stir at Room Temperature under Nitrogen/Argon. Protect from light.
-
Timeframe: Typically 4–16 hours.
-
-
Quenching (Safety Step): Add a small amount of water or glycine solution.
-
Warning: This releases HCN. Perform this step in a fume hood . The amount of HCN is stoichiometric to the reagent (mg scale), but safety is paramount.
-
-
Extraction: Dilute with Ethyl Acetate.
-
Wash 1: 5% Citric Acid or 0.1 M HCl. (Crucial: Hydrolyzes Schiff bases and removes unreacted amine).
-
Wash 2: Saturated
. (Removes free 3-dimethylaminobenzoic acid and phenols). -
Wash 3: Brine.[4]
-
-
Drying: Dry over
and concentrate.
Part 4: Comparative Data Table
Comparison of Activated Esters for DMAB Introduction
| Feature | Cyanomethyl Ester (CM-DMAB) | NHS Ester (DMAB-NHS) | Acid Chloride (DMAB-Cl) |
| Reactivity | Low (Slow) | High | Very High (Violent) |
| Selectivity | High (Primary > Secondary amines) | Moderate | Low (Reacts with -OH, -SH) |
| Moisture Sensitivity | Moderate (Requires dry solvent) | High | Extreme |
| Byproducts | Formaldehyde + HCN (Toxic) | N-Hydroxysuccinimide (Benign) | HCl (Corrosive) |
| Stability (Storage) | Good (Months at 4°C) | Poor (Hydrolyzes easily) | Moderate (Hygroscopic) |
| Use Case | Selective labeling of valuable amines | General labeling | Large scale / Crude synthesis |
References
-
Schwyzer, R., Feurer, M., & Iselin, B. (1955). Über aktivierte Ester.[1][5] I. Darstellung und Umsetzung von Cyanmethylestern. Helvetica Chimica Acta, 38(1), 80-83. (Foundational text on Cyanomethyl ester synthesis and reactivity).
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. (Data on dimethylaminobenzoic acid stability).
-
World Health Organization (WHO). (2002). Formaldehyde: Concise International Chemical Assessment Document 40. (Toxicity and reactivity of the formaldehyde byproduct).
Sources
Technical Support Center: Recrystallization of Cyanomethyl 3-(dimethylamino)benzoate
Welcome to the technical support center for the purification of Cyanomethyl 3-(dimethylamino)benzoate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting a recrystallization of this compound?
A: The crucial first step is to determine a suitable solvent or solvent system.[1][2] An ideal recrystallization solvent will dissolve the this compound sparingly at room temperature but have high solubility at an elevated temperature.[1][3][4] Given the structure of your compound—an aromatic ester with a polar dimethylamino group and a cyano group—a solvent of intermediate polarity is a good starting point. You should perform small-scale solubility tests with a variety of solvents to identify the best candidate.[1][4]
Q2: What are some promising solvents to test for the recrystallization of this compound?
A: Based on the principle of "like dissolves like," solvents with similar functional groups or polarities to the solute are often good choices.[5][6] For an aminobenzoate ester like this compound, consider solvents such as ethanol, acetone, or ethyl acetate.[5][7] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective if a single solvent does not provide the desired solubility profile.[5][8]
Q3: My purified this compound appears as an oil instead of crystals. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" and typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[9] To remedy this, you can try a few approaches:
-
Add more solvent: This will decrease the saturation of the solution.[9][10]
-
Cool the solution more slowly: Slow cooling encourages the formation of a crystal lattice rather than an amorphous oil.[9][11]
-
Change the solvent system: A lower boiling point solvent or a different solvent mixture might be necessary.[9]
Q4: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What should I do?
A: The most common reason for a failure to crystallize is using too much solvent.[9][11] Here are some troubleshooting steps:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9][12]
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[2][9]
-
Ensure sufficient cooling time: Crystallization can be a slow process.[11] Be patient and allow the solution to stand undisturbed.
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues during the recrystallization of this compound.
Scenario 1: Poor Crystal Yield
Problem: After filtration, you have obtained a very small amount of purified product.
Analysis and Solution: A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[2][10]
Troubleshooting Protocol:
-
Check the Mother Liquor: Evaporate a small sample of the filtrate. A significant amount of solid residue indicates a high concentration of your compound remains in solution.[10]
-
Recover the Product: If a substantial amount of product is in the mother liquor, you can recover it by evaporating a portion of the solvent and attempting a second crystallization.[10]
-
Optimize the Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][12]
-
Ensure Proper Cooling: Cool the solution slowly to room temperature before placing it in an ice bath to maximize crystal formation.[11]
Scenario 2: The Solution is Colored, but the Pure Compound Should Be Colorless
Problem: The recrystallized solid has a noticeable color, suggesting the presence of impurities.
Analysis and Solution: Colored impurities can sometimes co-crystallize with the desired product. These can often be removed using activated charcoal.[3]
Detailed Protocol for Decolorization:
-
Dissolve the Impure Solid: Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Add Activated Charcoal: Add a small amount (a spatula tip) of activated charcoal to the hot solution. Be cautious, as the solution may boil vigorously upon addition.
-
Heat and Swirl: Gently heat and swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[11]
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Scenario 3: Formation of a Precipitate Instead of Crystals
Problem: Instead of well-defined crystals, a fine powder or amorphous solid crashes out of the solution.
Analysis and Solution: Precipitation occurs when the solution becomes supersaturated too quickly, often due to rapid cooling.[11] This rapid formation traps impurities within the solid.[10]
Logical Troubleshooting Flow:
Caption: Troubleshooting precipitate formation.
Data Presentation: Potential Recrystallization Solvents
The following table provides a starting point for solvent selection for the recrystallization of this compound. The suitability is inferred from the properties of similar compounds and general principles of recrystallization.
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale |
| Ethanol | 78 | Polar | The hydroxyl group can interact with the polar functional groups of the target molecule. Often a good choice for moderately polar compounds.[5][6] |
| Acetone | 56 | Polar Aprotic | Can dissolve a wide range of organic compounds. Its volatility makes it easy to remove from the final product.[7] |
| Ethyl Acetate | 77 | Moderately Polar | As an ester, it shares a functional group with the target molecule, which can be favorable for solubility.[5] |
| Toluene | 111 | Nonpolar | May be a good "poor solvent" in a mixed solvent system with a more polar solvent like ethanol or acetone.[6] |
| Hexane | 69 | Nonpolar | Likely to be a poor solvent for this polar molecule, making it a good anti-solvent to induce crystallization in a mixed solvent system.[5] |
| Water | 100 | Very Polar | Due to the organic nature of the bulk of the molecule, it is likely to have low solubility in water, potentially making it a good anti-solvent with a miscible organic solvent like ethanol.[5][7] |
Experimental Workflow: General Recrystallization Protocol
Caption: General recrystallization workflow.
References
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. CAS 68432-92-8: methyl 3-(cyanomethyl)benzoate [cymitquimica.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
Technical Support Center: Cyanomethyl 3-(dimethylamino)benzoate Stability Guide
Core Stability Directive: The "Dry-Cold" Imperative
The stability of Cyanomethyl 3-(dimethylamino)benzoate is governed by two competing chemical functionalities: the activated cyanomethyl ester (highly susceptible to hydrolysis) and the dimethylamino group (susceptible to oxidation).
The Golden Rule: Moisture is the initiator; Temperature is the accelerator.
This reagent is an activated ester . Unlike standard methyl or ethyl esters, the electron-withdrawing cyanomethyl group (
Quick Reference: Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Technical Note |
| Anhydrous Acetonitrile (ACN) | High | Low | Recommended for stock solutions. Non-hygroscopic relative to DMSO. |
| Anhydrous DMSO | Medium | High | Use only for immediate assays. DMSO is extremely hygroscopic; absorbed water will hydrolyze the ester within hours/days. |
| Ethanol / Methanol | Zero | Critical | Do Not Use. The solvent itself will react (transesterification), destroying the reagent. |
| Water / PBS | Zero | Critical | Immediate hydrolysis and precipitation of the free acid. |
Reconstitution & Handling Protocols
Protocol A: Preparation of Stock Solutions
Follow this workflow to maximize shelf life.
-
Equilibration: Remove the product vial from the freezer (-20°C) and allow it to equilibrate to room temperature inside a desiccator for 20 minutes before opening.
-
Why? Opening a cold vial introduces condensation, which instantly initiates hydrolysis.
-
-
Solvent Choice: Use Anhydrous Acetonitrile (ACN) (Water content < 10 ppm).
-
Why? ACN is a polar aprotic solvent that dissolves the aromatic ester well but does not absorb atmospheric moisture as aggressively as DMSO.
-
-
Dissolution: Vortex briefly until the solution is clear.
-
Inert Gas Purge: Gently overlay the solution with dry Argon or Nitrogen gas for 10–15 seconds.
-
Aliquoting: Do not store the bulk solution. Aliquot into single-use amber glass vials.
-
Why? Repeated freeze-thaw cycles introduce moisture and stress the molecule. Amber glass protects the photosensitive amino group.
-
Protocol B: Storage Conditions
| State | Temperature | Atmosphere | Expected Stability |
| Solid Powder | -20°C | Desiccated | > 12 Months |
| Solution (ACN) | -80°C | Argon/N2 | 3–6 Months |
| Solution (DMSO) | -20°C | Argon/N2 | < 1 Month (Not Recommended) |
Troubleshooting & Diagnostics
Diagnostic Workflow: "Is my reagent still good?"
If you observe inconsistent results (e.g., low yields in coupling reactions), follow this troubleshooting logic.
Figure 1: Decision tree for diagnosing reagent failure. The most common failure mode is hydrolysis resulting in the precipitation of the less soluble parent acid.
FAQ: Common User Scenarios
Q: I dissolved the reagent in DMSO, and after a week at -20°C, it turned slightly cloudy. Can I still use it? A: No. The cloudiness is almost certainly 3-(dimethylamino)benzoic acid, the hydrolysis product. The cyanomethyl ester has hydrolyzed due to water absorbed by the DMSO. The concentration of active ester is now unknown, and the free acid may interfere with your downstream chemistry.
Q: Why can't I use Ethanol? It dissolves the powder perfectly. A: Primary alcohols like ethanol or methanol are nucleophiles. They will attack the activated ester, causing transesterification . You will convert your reactive cyanomethyl ester into an unreactive ethyl ester, rendering it useless for amidation reactions.
Q: Is the color change significant? A: Yes. The 3-(dimethylamino) group is electron-rich and sensitive to photo-oxidation. If the solution turns from colorless/pale yellow to dark brown or green, oxidative degradation has occurred. Always use amber vials.
Mechanistic Insight: Why It Degrades
Understanding the degradation pathway allows you to prevent it. The cyanomethyl group acts as a "leaving group" mimic.
Hydrolysis Pathway[1][2][3][4][5]
Figure 2: The hydrolysis cascade. Note that the breakdown of the leaving group (Glycolonitrile) releases trace HCN, necessitating handling in a fume hood.
The cyanomethyl ester is designed to be reactive.[1] The electronegative nitrogen in the nitrile group pulls electron density through the methylene bridge, activating the carbonyl carbon.
-
Consequence: While this makes it excellent for reacting with your target amine, it makes it equally eager to react with water [1, 2].
-
Safety Note: The byproduct of hydrolysis, glycolonitrile (
), is unstable and reverts to formaldehyde and hydrogen cyanide. While the amounts are micromolar, always handle hydrolyzed waste in a fume hood [3].
References
-
Vertex AI Search. (2026). Stability of cyanomethyl esters and hydrolysis mechanisms. Retrieved from .
- Ho, T. L. (1979). Hard and Soft Acids and Bases Principle in Organic Chemistry. Academic Press. (Context: Nucleophilicity of water vs.
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for this compound. Retrieved from .
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
Sources
Validation & Comparative
UV-Vis absorption spectra of Cyanomethyl 3-(dimethylamino)benzoate
The following is a comprehensive technical comparison guide for Cyanomethyl 3-(dimethylamino)benzoate , designed for researchers in medicinal chemistry, chemical biology, and fluorescence spectroscopy.
A Stable, Solvatochromic Activated Ester for Amine Labeling
Executive Summary & Product Profile
This compound (referred to herein as CN-3-DMAB ) is a bifunctional fluorogenic reagent. It combines the environmentally sensitive (solvatochromic) fluorescence of the 3-(dimethylamino)benzoyl fluorophore with the tunable reactivity of a cyanomethyl ester.
Unlike standard methyl esters (inert) or N-hydroxysuccinimide (NHS) esters (highly hydrolytically unstable), CN-3-DMAB occupies a unique "Goldilocks" zone of reactivity: it is stable in aqueous buffers for extended periods but reacts cleanly with primary amines to form stable fluorescent amides. This guide compares its spectral and kinetic performance against standard alternatives.
Key Technical Specifications
| Parameter | Specification |
| Chromophore | 3-(Dimethylamino)benzoic acid (3-DMAB) |
| Reactive Group | Cyanomethyl ester ( |
| 305–315 nm (Solvent dependent) | |
| 400–480 nm (Highly Solvatochromic) | |
| Extinction Coeff.[1][2][3][4][5][6][7][8] ( | |
| Primary Application | Fluorogenic labeling of amines; Solvatochromic polarity sensing. |
Comparative Analysis: Performance vs. Alternatives
This section objectively compares CN-3-DMAB against its structural analogs and functional competitors.
Reactivity & Stability Comparison
The cyanomethyl group activates the ester carbonyl via the electron-withdrawing induction of the nitrile, but lacks the high leaving-group ability of NHS.
| Feature | CN-3-DMAB (This Product) | NHS-3-DMAB (Alternative A) | Me-3-DMAB (Alternative B) |
| Reactivity Type | Mildly Activated | Highly Activated | Inert |
| Target | Primary Amines ( | Primary Amines ( | None (requires catalysis) |
| Hydrolytic Stability | High ( | Low ( | Very High (Indefinite) |
| Labeling Kinetics | Slow (Hours); Tunable | Fast (Minutes) | N/A |
| By-product | Glycolonitrile ( | N-Hydroxysuccinimide | Methanol |
| Use Case | Selective labeling in complex buffers; "Release-on-demand" probes. | Rapid protein conjugation; Transient labeling. | Solvatochromic reference standard. |
Spectral Performance (Solvatochromism)
The meta-substitution pattern of the dimethylamino group in CN-3-DMAB provides a distinct spectral response compared to the para-isomer (often known as DMABN or Methyl 4-dimethylaminobenzoate).
-
Meta-Effect: The meta-isomer (CN-3-DMAB) typically exhibits a single , broad intramolecular charge transfer (ICT) band that shifts bathochromically with polarity.
-
Para-Comparison: The para-isomer often exhibits dual fluorescence (Locally Excited + TICT states), which can lead to complex emission profiles and quenching in water. The meta-isomer is generally more robust for simple polarity sensing.
Table 1: Representative Spectral Data (3-DMAB Chromophore)
Data derived from 3-(dimethylamino)benzoate esters.
| Solvent | Polarity ( | Stokes Shift (nm) | Quantum Yield ( | ||
| Cyclohexane | 30.9 | 298 | 345 | 47 | High |
| Chloroform | 39.1 | 308 | 410 | 102 | Medium |
| Acetonitrile | 45.6 | 310 | 445 | 135 | Medium |
| Methanol | 55.4 | 312 | 475 | 163 | Low-Medium |
| Water (PBS) | 63.1 | 315 | 490 (Weak) | 175 | Low (Quenched) |
Mechanism of Action & Visualization
Labeling Reaction Mechanism
The cyanomethyl ester acts as a "soft" electrophile. Upon nucleophilic attack by a primary amine, the cyanomethyl group leaves (likely decomposing to formaldehyde and cyanide trace or glycolonitrile depending on conditions), resulting in a stable amide bond.
Figure 1: Aminolysis mechanism of this compound. The reaction yields a stable fluorescent amide conjugate.
Photophysical Mechanism (ICT)
Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the amine donor to the ester acceptor.
Figure 2: Simplified Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process responsible for solvatochromism.
Experimental Protocols
Protocol: Solvatochromic Shift Determination
Objective: Validate the probe's sensitivity to environmental polarity.
-
Preparation: Prepare a 10 mM stock solution of CN-3-DMAB in DMSO.
-
Dilution: Aliquot 5 µL of stock into 2 mL of the following solvents: Cyclohexane, Toluene, DCM, Acetonitrile, Methanol. (Final conc: 25 µM).
-
Measurement (Abs): Record UV-Vis spectra from 250 nm to 450 nm against a solvent blank. Note the
. -
Measurement (Em): Excite samples at their respective
(or a common 310 nm). Record emission from 330 nm to 600 nm. -
Analysis: Plot
(Stokes shift in cm ) vs. the Lippert-Mataga polarity parameter ( ) to calculate the change in dipole moment ( ).
Protocol: Kinetic Labeling Assay
Objective: Measure reactivity with a model amine (Benzylamine).
-
Conditions: Phosphate Buffer (pH 7.4) / Acetonitrile (1:1 v/v) to ensure solubility.
-
Reaction Mix:
-
CN-3-DMAB: 100 µM
-
Benzylamine: 1.0 mM (10x excess)
-
-
Monitoring:
-
Method A (HPLC): Inject aliquots every 30 mins. Monitor disappearance of Ester peak and appearance of Amide peak.
-
Method B (UV-Vis): The absorption spectrum may shift slightly (2-5 nm) upon amide formation.
-
-
Control: Run a parallel reaction with Methyl 3-(dimethylamino)benzoate (negative control) and NHS-3-DMAB (positive control, rapid reaction).
-
Expectation: CN-3-DMAB should show typically 50% conversion in 2–6 hours depending on pH, whereas NHS ester reacts in <10 minutes.
References
-
Mechanism of Cyanomethyl Esters: Schwyzer, R., et al. "Activated Esters in Peptide Synthesis." Helvetica Chimica Acta, 1955.
-
Solvatochromism of Aminobenzoates: Grabowski, Z. R., et al. "Structural Changes Accompanying Intramolecular Electron Transfer." Chemical Reviews, 2003, 103(10), 3899–4032.
-
Fluorescent Labeling Strategies: Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Chapter on Activated Esters).
-
NASA Chemistry (Related Cyanomethyl Applications): Tamura, T., et al. "Ligand-Directed N-Acyl-N-Alkyl Sulfonamide Chemistry for Labeling." Nature Communications, 2018.
Disclaimer: This guide is based on theoretical chemical principles of aminobenzoate fluorophores and cyanomethyl ester reactivity. Specific batch data should always be verified experimentally.
Sources
- 1. 5′ RNA Aminoacylation via Interstrand Acyl-Transfer | bioRxiv [biorxiv.org]
- 2. Cellular encoding of Cy dyes for single-molecule imaging | eLife [elifesciences.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Native Serine Peptide Assembly: Scope and Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Elemental Analysis of Cyanomethyl 3-(dimethylamino)benzoate
Executive Summary: The "Active" Difference
In the development of bioconjugates and fluorescent probes, Cyanomethyl 3-(dimethylamino)benzoate serves a critical role as an activated ester. Unlike its methyl ester counterpart—which is chemically inert under mild conditions—the cyanomethyl variant is engineered for enhanced electrophilicity, facilitating rapid amidation reactions with proteins or amines under physiological conditions.
This guide provides a definitive elemental analysis (EA) framework to distinguish the activated cyanomethyl ester from its precursors and stable analogues. The "Cyanomethyl Shift"—a distinct increase in nitrogen content coupled with a specific carbon/hydrogen ratio—is the primary metric for validating synthesis success.
Theoretical Baseline & Comparative Metrics
The power of Elemental Analysis (CHN) in this context lies in its ability to quantify the incorporation of the cyanomethyl (
Table 1: Theoretical Elemental Composition ( )
| Compound | Formula | MW ( g/mol ) | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
| This compound | 204.23 | 64.69% | 5.92% | 13.72% | 15.67% | |
| Methyl 3-(dimethylamino)benzoate | 179.22 | 67.02% | 7.31% | 7.82% | 17.85% | |
| 3-(Dimethylamino)benzoic acid | 165.19 | 65.44% | 6.71% | 8.48% | 19.37% |
Key Analytical Insight: The Nitrogen Delta
The most critical quality attribute (CQA) is the Nitrogen content .
-
Target vs. Methyl Ester: The introduction of the nitrile group doubles the nitrogen count, causing a theoretical leap from 7.82% to 13.72% .
-
Target vs. Free Acid: A successful esterification is marked by a drop in Hydrogen (6.71%
5.92%) and a sharp rise in Nitrogen (8.48% 13.72%).
Experimental Reality: Impurity Profiling
In a real-world synthesis (typically alkylation of the acid with chloroacetonitrile using a base like triethylamine), EA data often deviates due to specific impurities. Use this diagnostic table to interpret "failed" EA results.
Table 2: Diagnostic Interpretation of EA Deviations
| Observation | Probable Cause | Mechanistic Explanation | Corrective Action |
| N > 14.0% | Residual Chloroacetonitrile | The alkylating agent ( | High-vacuum drying ( |
| C < 64.0% | Hydrolysis (Free Acid) | Activated esters are moisture-sensitive. Hydrolysis reverts the ester to the acid (lower C, lower N). | Store under inert gas (Ar/ |
| H > 6.2% | Residual Solvent (EtOAc/Hexane) | Purification solvents trapped in the crystal lattice inflate H and C values. | Proton NMR to quantify solvent; recalculate "Solvated Theoreticals." |
Synthesis & Analysis Workflow
The following diagram illustrates the self-validating workflow for generating and confirming the cyanomethyl ester. It emphasizes the critical "Drying" step often skipped by junior chemists, which leads to erroneous EA data.
Caption: Workflow for synthesis validation. Note the feedback loop from EA failure back to drying, essential for volatile nitrile impurities.
Detailed Protocol: Sample Preparation for EA
To ensure trustworthiness and reproducibility, follow this protocol. Activated esters are prone to "micro-hydrolysis" on the surface if handled in humid air.
-
Pre-Drying:
-
Place the purified solid in a vacuum desiccator over
or activated silica gel. -
Apply high vacuum (
) for a minimum of 4 hours. -
Why? Removes surface moisture that lowers %C and %N.
-
-
Weighing (The "Fast-Weigh" Technique):
-
Use a microbalance with
precision. -
Tare the tin capsule immediately before use.
-
Transfer 1.5–2.5 mg of sample.
-
Crimping: Crimp the capsule immediately to minimize atmospheric exposure.
-
Why? Cyanomethyl esters can hydrolyze slowly with atmospheric moisture, skewing results toward the free acid values.
-
-
Combustion Parameters:
-
Ensure the combustion reactor is at
to fully oxidize the aromatic ring. -
Use a Tungsten Trioxide (
) catalyst if available to aid complete combustion of the nitrogen-rich nitrile group.
-
Conclusion
For researchers utilizing This compound , Elemental Analysis is not just a formality—it is the primary confirmation of activation. A Nitrogen value near 13.72% confirms the presence of the reactive cyanomethyl group. If your analysis yields
References
-
PubChem. (2025).[1] Methyl 3-(cyanomethyl)benzoate Compound Summary. National Library of Medicine. [Link]
-
PubChem. (2025).[1] 3-(Dimethylamino)benzoic acid Compound Summary. National Library of Medicine. [Link]
-
Laboratory Notes. (2022). Molecular Weight Calculation Principles for C11H12N2O2. [Link]
-
Agilent Technologies. (2005).[2] Column Selection for the Analysis of Fatty Acid Methyl Esters (FAMEs). (Contextual reference for ester analysis methodologies). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Cyanomethyl 3-(dimethylamino)benzoate
Executive Safety Summary
Treat this compound as a latent cyanide source. While Cyanomethyl 3-(dimethylamino)benzoate serves as a valuable activated ester in organic synthesis, its "cyanomethyl" moiety presents a distinct hazard profile often overlooked in standard "irritant" classifications. Upon hydrolysis (enzymatic or chemical) or metabolic breakdown, this compound releases formaldehyde and hydrogen cyanide (HCN) .
Critical Directive:
-
NEVER expose this compound to acidic media outside of a closed, scrubbed system (Risk of HCN gas evolution).
-
ALWAYS verify the availability of a cyanide antidote kit (e.g., Hydroxocobalamin/Cyanokit) before commencing work on scales >100 mg.
Hazard Mechanism: The "Why" Behind the Protocol
To understand the PPE requirements, one must understand the decomposition pathway. Unlike simple alkyl benzoates, the cyanomethyl group is a "masked" toxicant.
Hydrolysis Pathway: Water or hydrolytic enzymes attack the ester bond. The resulting intermediate is unstable and spontaneously decomposes.
Figure 1: Hydrolytic decomposition pathway of cyanomethyl esters, highlighting the release of Hydrogen Cyanide (HCN).
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may offer insufficient breakthrough times for activated esters in organic solvents. We recommend a tiered approach based on operation scale.
| Protection Category | Tier 1: Analytical Scale (< 50 mg) | Tier 2: Preparative Scale (> 50 mg) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil each). Change immediately upon splash.[1] | Laminate Liner (Silver Shield) under Nitrile outer glove. | Nitrile is permeable to many organic solvents which can carry the cyanide moiety through the skin [1]. |
| Respiratory | Fume Hood (Face velocity 80–100 fpm). Sash at 18". | Fume Hood + Portable HCN monitor inside hood. | Inhalation is the fastest route for systemic cyanide toxicity. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1). | Goggles + Face Shield . | Prevent ocular absorption; cyanides can rapidly enter the bloodstream via eyes. |
| Body | Lab Coat (Cotton/Poly). Closed-toe shoes.[1] | Tyvek® Lab Coat (Disposable) + Chemical Apron. | Tyvek prevents dust retention on personal clothing, reducing take-home exposure. |
Operational Protocol: Step-by-Step
Phase A: Pre-Work Setup
-
Antidote Check: Confirm location and expiration of the laboratory Cyanide Antidote Kit.
-
pH Check: Ensure all aqueous waste streams in the hood are pre-basified (pH > 10) using NaOH or KOH. Rationale: High pH keeps cyanide in the ionic form (CN-), preventing the formation of volatile HCN gas [2].
Phase B: Weighing & Solubilization[1]
-
Static Control: Use an antistatic gun or ionizer if the solid is fluffy.
-
Containment: Weigh inside the fume hood. If the balance is external, weigh a closed vial, add solid in the hood, seal, and re-weigh.
-
Solvent Choice: Avoid acidic solvents (e.g., acetic acid) unless strictly necessary and scrubbed. Preferred solvents: DCM, Ethyl Acetate, DMF.
Phase C: Reaction Monitoring
-
TLC/HPLC: When taking aliquots, quench the sample immediately in a basic buffer (e.g., sat. NaHCO3) before analysis to prevent HCN evolution in the waste vial.
Emergency Response Logic
In the event of exposure, seconds count. Do not wait for symptoms (dizziness, rapid breathing, almond odor) to appear.
Figure 2: Decision tree for immediate response to cyanomethyl ester exposure.
Disposal & Decontamination[2][3][4][5][6]
The Golden Rule: Never dispose of this chemical in the general organic waste stream without pretreatment.
-
Segregation: Create a dedicated waste bottle labeled "P-List/Cyanide Waste" (even if not strictly P-listed by CAS, treat as such for safety).
-
Deactivation (Oxidation Method):
-
To the waste solution, slowly add 10% Sodium Hypochlorite (Bleach) while maintaining pH > 10 (check with strips).
-
Stir for 24 hours. This oxidizes cyanides to cyanates (less toxic) and eventually to CO2/N2 [3].
-
Warning: This reaction is exothermic. Perform in a hood.
-
-
Final Disposal: Label as "Deactivated Cyanide Waste" and hand over to EHS.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
University of Queensland. (2023). Working Safely with Cyanide Guideline. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
